

Technical Support Center: Ortho-Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-(Benzylxy)-3,5-difluorophenylboronic acid
Cat. No.:	B1522722

[Get Quote](#)

Welcome to the technical support guide for navigating the common side reactions associated with ortho-substituted phenylboronic acids. This document is designed for researchers, scientists, and drug development professionals who utilize these versatile reagents, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. The unique steric and electronic environment created by ortho-substituents presents distinct challenges. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you maximize your reaction success and minimize unwanted byproducts.

The Challenge of the Ortho Position

The proximity of a substituent to the boronic acid moiety introduces significant steric hindrance. This bulkiness can impede the approach of the palladium catalyst, slowing the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.^{[1][2]} When the desired productive reaction slows, competing degradation pathways and side reactions become more prominent. ^[1] This guide will address the three most common failure modes: Protodeboronation, Oxidative Homocoupling, and Boroxine Formation.

Side Reaction Deep Dive: Protodeboronation

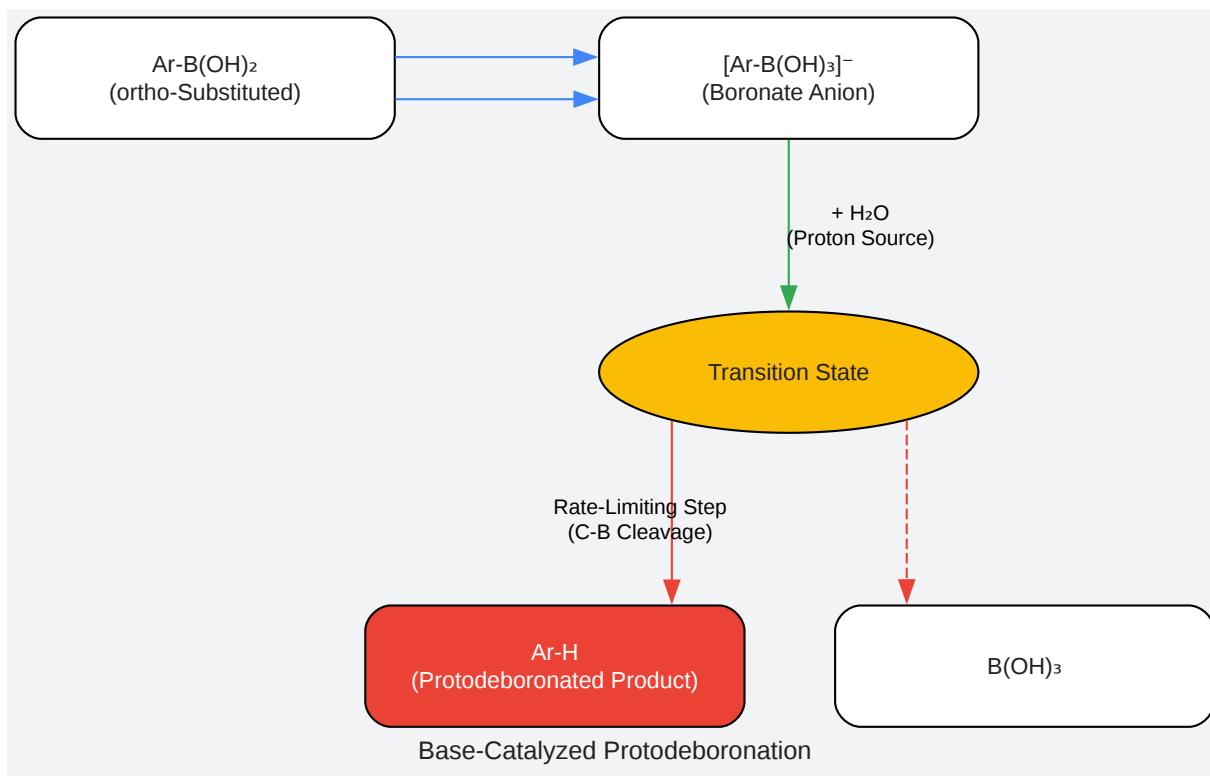
Protodeboronation is the undesired cleavage of the C–B bond, which is replaced by a C–H bond, resulting in the loss of your starting material and the formation of a simple arene byproduct.^[3] This is often a major source of yield loss, especially with sterically hindered or electron-rich substrates.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation? A1: It is a chemical reaction where a proton replaces the boronic acid group on your phenyl ring ($\text{Ar-B(OH)}_2 \rightarrow \text{Ar-H}$).^[3] This is an irreversible process that consumes your starting material.

Q2: What are the primary drivers of protodeboronation in my reaction? A2: The main drivers are the presence of protic sources (like water or alcohols), the basicity of the reaction medium, and elevated temperatures.^{[3][4]} Base-catalyzed pathways are particularly common in Suzuki-Miyaura couplings, which are run under basic conditions.^[5] For certain substrates, like phenol boronic acids, water plays a direct and critical role in the mechanism.^[6]

Q3: Are ortho-substituted phenylboronic acids more susceptible? A3: Yes, the steric hindrance from the ortho-substituent can slow the rate of the desired cross-coupling, giving the competing protodeboronation reaction more time to occur.^{[1][7]}


Troubleshooting Protodeboronation

Problem	Potential Cause	Recommended Solution & Rationale
High levels of Ar-H byproduct detected by LC-MS or GC-MS.	Excess water or protic solvent.	Use anhydrous solvents (e.g., dioxane, toluene, THF) and dry reagents. While Suzuki couplings often require some water for base solubility and catalyst efficiency, excessive amounts can accelerate protodeboronation. Start with minimal water and optimize.
Reaction fails with electron-rich or sterically bulky substrates.	Base-mediated decomposition is faster than cross-coupling.	Switch to a weaker, non-nucleophilic base. Strong bases like NaOH or KOH can create a high concentration of the more reactive boronate anion, which is prone to protonolysis. ^[5] Try K ₂ CO ₃ , K ₃ PO ₄ , or Cs ₂ CO ₃ , which provide sufficient basicity for the catalytic cycle with less background decomposition. ^[8]
Decomposition occurs even with careful solvent and base selection.	Thermal instability.	Reduce the reaction temperature. Many modern, highly active palladium catalysts and ligands can operate efficiently at lower temperatures (e.g., 60-80 °C instead of >100 °C), which will significantly slow the rate of protodeboronation. ^[8]
Inherently unstable boronic acid (e.g., some heterocyclic analogs).	Rapid intrinsic decomposition.	Employ a "slow-release" strategy. Convert the boronic acid to a more stable boronate ester, such as a pinacol or N-

methyliminodiacetic acid (MIDA) ester.^{[3][9]} These derivatives slowly hydrolyze under the reaction conditions to release a low, steady concentration of the active boronic acid, keeping its decomposition minimal.^{[3][5]}

Mechanistic Insight: Protodeboronation Pathway

The mechanism is highly dependent on pH and the substrate. A common base-catalyzed pathway is depicted below.

[Click to download full resolution via product page](#)

Caption: Base-catalyzed protodeboronation of an arylboronic acid.

Side Reaction Deep Dive: Oxidative Homocoupling

This side reaction produces a biaryl dimer of your starting material (Ar-Ar) instead of the desired cross-coupled product (Ar-Ar'). It is a common byproduct in Suzuki-Miyaura reactions and is often mediated by oxygen.[8][10]

Frequently Asked Questions (FAQs)

Q1: What is oxidative homocoupling? **A1:** It is the coupling of two molecules of your boronic acid to form a symmetrical biaryl ($2 \times \text{Ar-B(OH)}_2 \rightarrow \text{Ar-Ar}$). This consumes your starting material and introduces a potentially difficult-to-remove impurity.

Q2: My reaction is turning black and I see Ar-Ar byproduct. What's happening? **A2:** This often indicates the presence of oxygen. Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo a non-productive catalytic cycle with two molecules of the boronic acid to generate the homocoupled product and palladium black (insoluble Pd metal), which deactivates your catalyst.[8]

Q3: Can the catalyst itself cause homocoupling? **A3:** Yes. If you are using a Pd(II) precatalyst (like Pd(OAc)_2 or $\text{PdCl}_2(\text{PPh}_3)_2$), its reduction to the active Pd(0) state can sometimes be coupled with the homocoupling of the boronic acid, especially at the start of the reaction before the aryl halide has fully engaged in the catalytic cycle.

Troubleshooting Oxidative Homocoupling

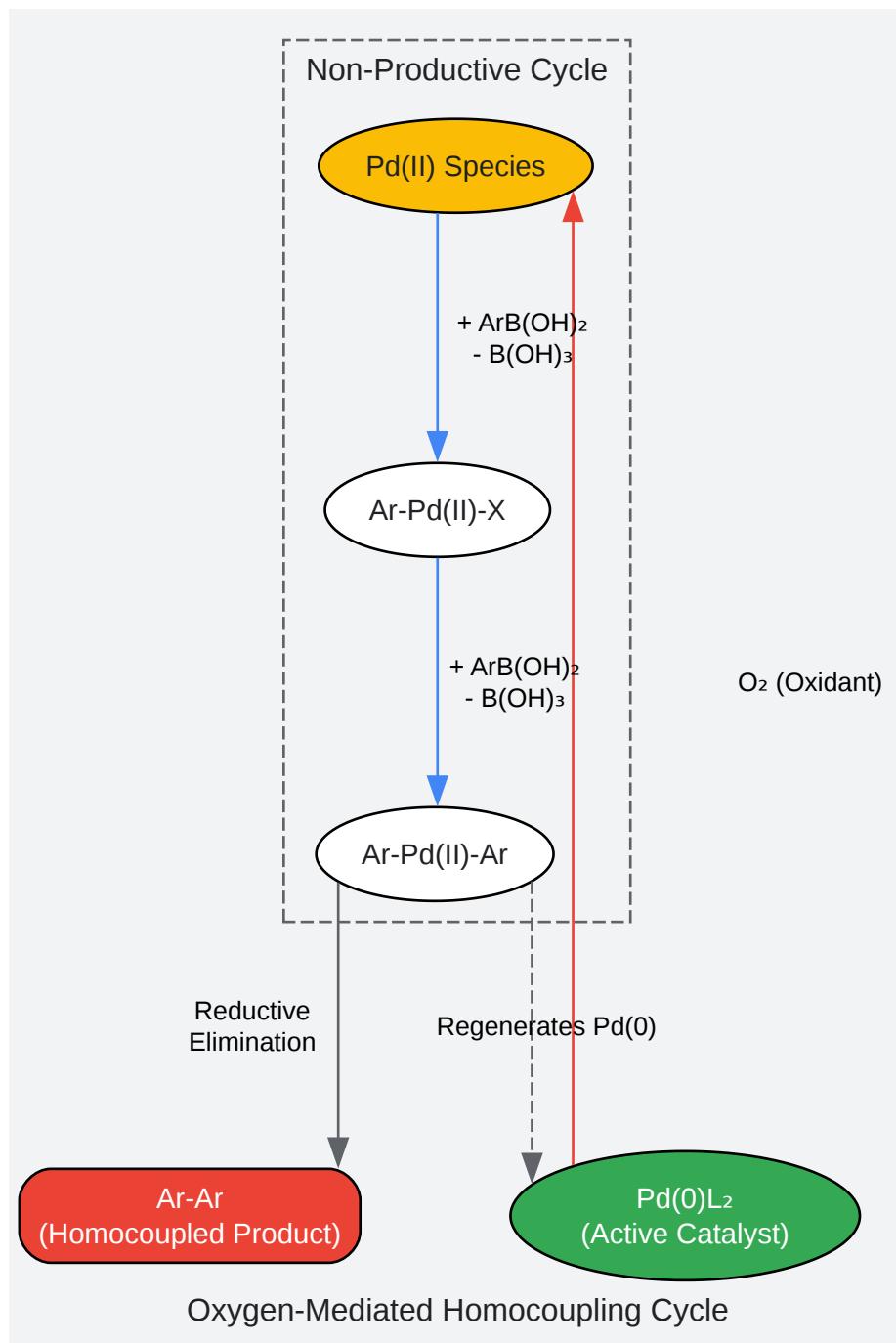
Problem	Potential Cause	Recommended Solution & Rationale
Significant Ar-Ar byproduct formation.	Oxygen contamination.	<p>Implement rigorous deoxygenation. Sparge your solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes. Use freeze-pump-thaw cycles (at least 3x) for the most sensitive reactions.</p> <p>Ensure your entire reaction setup is under a positive pressure of inert gas.[8]</p>
Reaction is sluggish and homocoupling is high.	Inefficient catalyst or ligand.	<p>Use bulky, electron-rich phosphine ligands. Ligands like those developed by Buchwald (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) accelerate the oxidative addition and reductive elimination steps.[11]</p> <p>A faster productive cycle outcompetes the homocoupling pathway.</p>

Homocoupling occurs primarily at the beginning of the reaction.

Issues with Pd(II) precatalyst reduction.

Use a Pd(0) source directly. Catalysts like $\text{Pd}(\text{PPh}_3)_4$ or $\text{Pd}_2(\text{dba})_3$ are already in the active oxidation state and do not require an in-situ reduction step that can trigger homocoupling.^{[8][12]} Alternatively, use modern, well-defined precatalysts (e.g., Buchwald G3/G4 palladacycles) that are designed for clean and rapid activation.

High catalyst loading seems to worsen the problem.


More sites for oxidative damage.

Optimize catalyst loading. While tempting to add more catalyst to a slow reaction, this can sometimes increase side reactions. Aim for the lowest effective catalyst loading (typically 0.5–2 mol%) once other parameters are optimized.

Mechanistic Insight: Oxygen-Mediated Homocoupling

A simplified cycle showing how oxygen can trigger homocoupling.

[Click to download full resolution via product page](#)

Caption: A plausible pathway for oxygen-induced homocoupling.

Side Reaction Deep Dive: Trimerization to Boroxines

Phenylboronic acids exist in equilibrium with their cyclic trimeric anhydride, known as a boroxine.^[13] This is a dehydration reaction that can impact reagent stoichiometry and

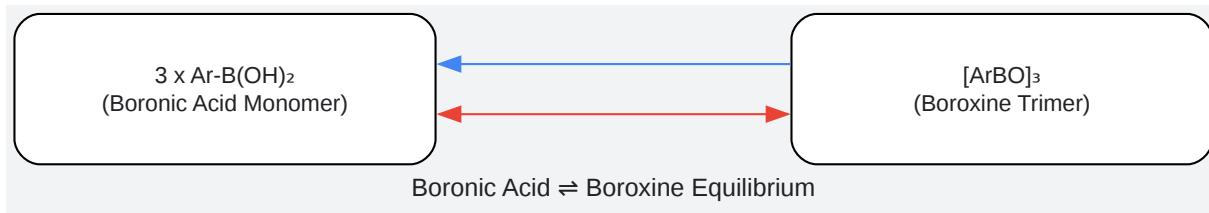
solubility.

Frequently Asked Questions (FAQs)

Q1: What is a boroxine? A1: A boroxine is a stable six-membered ring formed from the condensation of three boronic acid molecules with the loss of three molecules of water.[\[13\]](#)[\[14\]](#)

Q2: Is my solid boronic acid actually a boroxine? A2: It's very likely a mixture. In the solid state, especially after drying or prolonged storage, the equilibrium often favors the boroxine.[\[9\]](#)[\[15\]](#) It is common for commercial boronic acids to contain significant amounts of the corresponding boroxine.

Q3: Does boroxine formation prevent my reaction from working? A3: Not necessarily. The formation of boroxine is a reversible equilibrium.[\[16\]](#) In many Suzuki-Miyaura protocols where water is present (either added or from the base), the boroxine can hydrolyze *in situ* back to the active monomeric boronic acid.[\[14\]](#) However, in strictly anhydrous conditions, the boroxine may be the dominant species and could exhibit different reactivity.

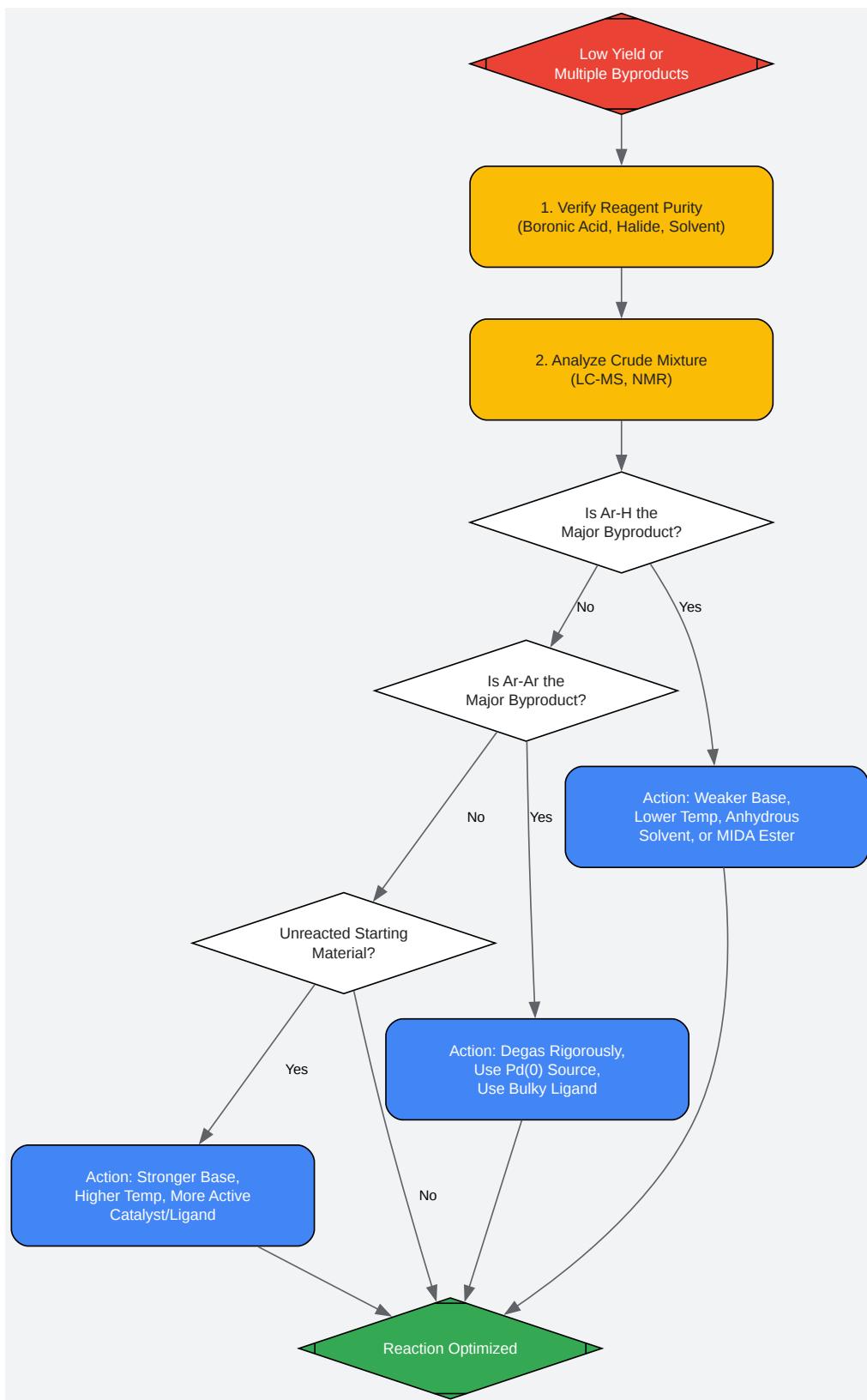

Q4: How do ortho-substituents affect boroxine formation? A4: The steric bulk of an ortho-substituent can destabilize the planar boroxine ring.[\[16\]](#) This often means that ortho-substituted phenylboronic acids have a lower tendency to form boroxines compared to their meta- or para-substituted counterparts.[\[16\]](#)

Troubleshooting Boroxine-Related Issues

Problem	Potential Cause	Recommended Solution & Rationale
Inconsistent reaction results or difficulty weighing the reagent.	Unknown boronic acid/boroxine ratio.	The molecular weight of the boroxine is different from three times the monomer. For critical applications, you can analyze a sample by ^1H NMR to estimate the ratio or simply assume it is fully converted to the boroxine for stoichiometric calculations, as this is often the major component in the solid state.
Reagent is poorly soluble in the reaction solvent.	Boroxine may have different solubility.	If the boroxine is less soluble, ensure your reaction conditions (e.g., presence of a small amount of water, base) are sufficient to hydrolyze it back to the more soluble boronic acid/boronate species at the start of the reaction. Gentle heating can also help.
Reaction fails under strictly anhydrous conditions.	Boroxine is not reactive or cannot hydrolyze.	If your specific protocol requires anhydrous conditions and is failing, the boroxine may not be a suitable substrate. In this case, consider converting the boronic acid to a boronate ester (e.g., pinacol ester), which does not form boroxines and is well-suited for anhydrous couplings. [5]

Mechanistic Insight: The Boronic Acid-Boroxine Equilibrium

This is a dynamic, reversible process driven by the presence or absence of water.


[Click to download full resolution via product page](#)

Caption: The reversible equilibrium between boronic acid and its boroxine.

General Troubleshooting Workflow & Recommended Protocol

When a reaction with an ortho-substituted phenylboronic acid yields poor results, a systematic approach is crucial.

Troubleshooting Logic Diagram

[Click to download full resolution via product page](#)

Caption: Systematic workflow for troubleshooting difficult couplings.

Protocol: Robust Suzuki-Miyaura Coupling of a Sterically Hindered System

This protocol is designed to minimize the common side reactions when coupling an ortho-substituted phenylboronic acid with an aryl bromide.

Reagents & Equipment:

- ortho-Substituted Phenylboronic Acid (1.2 equiv)
- Aryl Bromide (1.0 equiv)
- Buchwald G3 Palladacycle Precatalyst (e.g., XPhos Pd G3) (1-2 mol%)
- Buchwald Ligand (e.g., XPhos) (1-2 mol%)
- Potassium Phosphate (K_3PO_4), finely ground (3.0 equiv)
- Anhydrous 1,4-Dioxane
- Schlenk flask or reaction vial with septum, stir bar, inert gas line (Argon or N_2)

Step-by-Step Methodology:

- Preparation: Bake all glassware overnight and cool under vacuum. Finely grind the K_3PO_4 base with a mortar and pestle and dry in a vacuum oven.
- Solvent Degassing: Sparge the anhydrous dioxane with argon for 30-45 minutes to remove dissolved oxygen.
- Vessel Charging: To the reaction vessel, add the aryl bromide, ortho-substituted phenylboronic acid, K_3PO_4 , palladacycle, and ligand.
 - Rationale: Adding all solids together minimizes exposure to the atmosphere.
- Inert Atmosphere: Evacuate and backfill the reaction vessel with argon three times. Maintain a positive pressure of argon for the duration of the reaction.

- Rationale: This is the most critical step for preventing oxidative homocoupling.[8]
- Solvent Addition: Add the degassed dioxane via syringe.
- Reaction: Stir the mixture at room temperature for 10 minutes, then heat to 80 °C in a pre-heated oil bath.
 - Rationale: A lower temperature minimizes thermal protodeboronation.[8] The highly active catalyst system allows for efficient coupling without requiring high heat.[17]
- Monitoring: Monitor the reaction progress by taking aliquots (via syringe) and analyzing by LC-MS or TLC. Look for the disappearance of the aryl bromide and the appearance of the product peak.
- Workup: Once complete, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium black and salts. Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography.

Analytical Methods for Detecting Side Products

Properly identifying byproducts is the first step in troubleshooting.

Technique	Application	Advantages	Challenges/Considerations
HPLC / UPLC-MS	Quantitative analysis of reaction components (starting materials, product, byproducts).[18]	High sensitivity and resolution. Provides mass information for identifying unknown peaks.[18]	On-column degradation of boronic acids can occur. Use aprotic sample diluents (ACN, THF) and fast gradients to minimize this.[18][19]
¹ H and ¹¹ B NMR	Structural confirmation of isolated products and byproducts.	Provides definitive structural information. ¹¹ B NMR is highly specific for observing changes to the boron center (e.g., acid vs. ester vs. boroxine). [18]	Requires isolation of byproducts for clean spectra. Can be used on crude mixtures for qualitative assessment.
GC-MS	Analysis of volatile byproducts, especially the protodeboronated Ar-H compound.	Excellent for separating and identifying small, volatile molecules.	Boronic acids themselves are not volatile and require derivatization.
TLC with Staining	Rapid, qualitative reaction monitoring.	Fast and inexpensive.	A curcumin-based stain can be used to specifically visualize boron-containing spots (boronic acids) as a red-colored complex.[20]

Storage and Handling of Boronic Acids

Proper storage is essential to ensure the integrity and reactivity of your reagents.

- **Store Cool and Dry:** Keep boronic acids in a tightly sealed container in a desiccator or a dry box at room temperature or refrigerated. Avoid exposure to atmospheric moisture, which can

hydrolyze boroxines back to the acid or promote other forms of decomposition.

- Protect from Light: Some boronic acids are light-sensitive. Store them in amber vials or in the dark.
- Inert Atmosphere: For particularly unstable boronic acids (e.g., 2-pyridylboronic acid), store under an inert atmosphere (argon or nitrogen) and in a freezer.[9]
- Consider Derivatives: If you frequently work with an unstable boronic acid, consider purchasing or preparing its pinacol or MIDA ester derivative for long-term storage.[9] These are generally much more stable crystalline solids.

References

- BenchChem. (2025). Analytical techniques for monitoring the degradation of benzylboronic acid. BenchChem Tech Support. URL
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. URL
- Bull, J. A., et al. (2011). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. *Analytical Methods*, 3(5), 1123-1126. URL
- Cheon, C. H., et al. (2013). Protodeboronation of ortho- and para-phenol boronic acids and application to ortho and meta functionalization of phenols using boronic acids as blocking and directing groups. *The Journal of Organic Chemistry*, 78(23), 12154-12160. URL
- Cox, P. A., et al. (2017). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. *The Journal of Organic Chemistry*, 82(19), 10146-10161. URL
- Wikipedia. (n.d.).
- Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). *Proceedings of the Japan Academy, Series B*, 80(8), 359-371. URL
- Li, W., et al. (2014). Strategies for the analysis of highly reactive pinacolboronate esters. *Journal of Pharmaceutical and Biomedical Analysis*, 96, 294-301. URL
- Preshlock, S., et al. (2016). Suppressing Protodeboronation in Cu-Mediated $^{18}\text{F}/^{19}\text{F}$ -Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. *Chemistry - A European Journal*, 22(34), 12050-12059. URL
- Sreenivas, N., et al. (2012). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. *Analytical Methods*, 4(10), 3293-3299. URL
- Billingsley, K. L., & Buchwald, S. L. (2008). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.

- Tokunaga, Y., et al. (2002). FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. *Heterocycles*, 57(5), 787-790. URL
- Köhler, K., et al. (2017). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. *Chemical Society Reviews*, 46(1), 12-36. URL
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. URL
- Zhang, L., & Zhang, Y. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. *Organic Chemistry Frontiers*, 1(4), 405-409. URL
- Duval, F., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. URL
- Leśnik, U., et al. (2020). The influence of ortho-substituents on the properties of phenylboronic acids. *Molecules*, 25(18), 4129. URL
- Cheon, C. H. (2016). Development of Organic Transformations Based on Protodeboronation. *Accounts of Chemical Research*, 49(12), 2686-2696. URL
- Tokunaga, Y., et al. (2007). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. *Journal of the American Chemical Society*, 129(46), 14249-14254. URL
- Batey, R. A., & Quach, T. D. (2001). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. *Tetrahedron*, 57(37), 7829-7854. URL
- Wang, D., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycle. *Journal of the American Chemical Society*, 139(7), 2633-2636. URL
- Cioslowski, J., et al. (2012). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F)
- Smoleń, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. *Beilstein Journal of Organic Chemistry*, 14, 2384-2393. URL
- Tokunaga, Y. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. *Journal of Synthetic Organic Chemistry, Japan*, 71(10), 1032-1041. URL
- Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. *Molecules*, 20(9), 16496-16541. URL
- Zhang, L., & Zhang, Y. (2014). Sterically demanding aryl-alkyl Suzuki-Miyaura coupling. Royal Society of Chemistry. URL
- Smoleń, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. *Beilstein Journal of Organic Chemistry*, 14, 2384-2393. URL
- ResearchGate. (n.d.).

- Yamamoto, H., & Ishihara, K. (2012). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines.
- ResearchGate. (n.d.). Supported Gold Catalyzes the Homocoupling of Phenylboronic Acid with High Conversion and Selectivity. URL
- Wang, D., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. *Journal of the American Chemical Society*, 139(7), 2633-2636. URL
- Wikipedia. (n.d.). Phenylboronic acid. URL
- Smoleń, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. *Beilstein Journal of Organic Chemistry*, 14, 2384-2393. URL
- BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids. *BenchChem Tech Support*. URL
- Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- ResearchGate. (n.d.). ortho-Substituent Effect on 2,4-Bis(trifluoromethyl)phenylboronic Acid-Catalyzed Dehydrative Condensation between Carboxylic Acids and Amines. URL
- White, C. J., et al. (2015). Formation of hydrazones and stabilized boron–nitrogen heterocycles in aqueous solution from carbohydrazides and ortho-formylphenylboronic acids. *Organic & Biomolecular Chemistry*, 13(31), 8456-8464. URL
- Reddit. (2018).
- BenchChem. (2025). Storage and handling guidelines for organoboronic acids to prevent decomposition. *BenchChem Tech Support*. URL
- Klíma, J., et al. (2010). ortho-(Aminomethyl)phenylboronic acids-synthesis, structure and sugar receptor activity. *Arkivoc*, 2010(9), 196-207. URL
- Soares, M. A., et al. (2021).
- ResearchGate. (n.d.). Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines. URL
- Lab Alley. (n.d.). How to Store Boric Acid. URL

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Protodeboronation of ortho- and para-phenol boronic acids and application to ortho and meta functionalization of phenols using boronic acids as blocking and directing groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 14. reddit.com [reddit.com]
- 15. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 17. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Technical Support Center: Ortho-Substituted Phenylboronic Acids]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1522722#common-side-reactions-of-ortho-substituted-phenylboronic-acids>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com